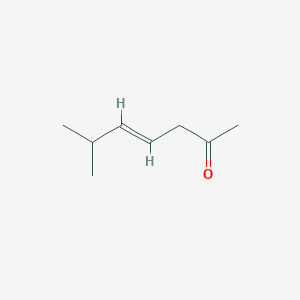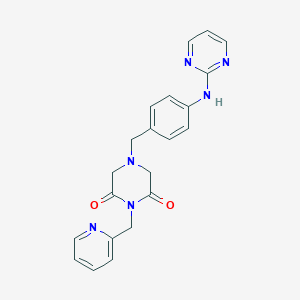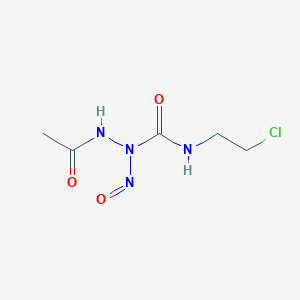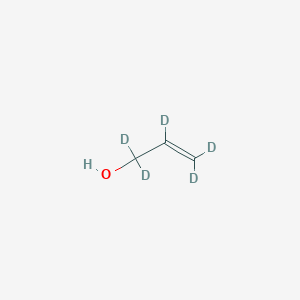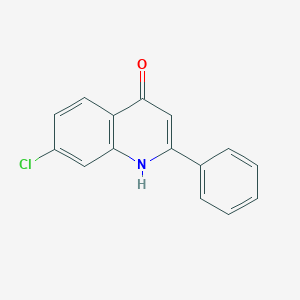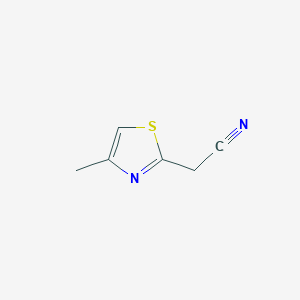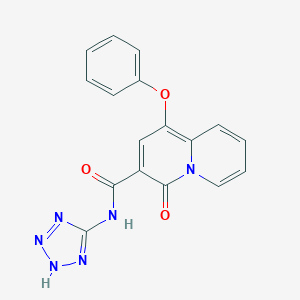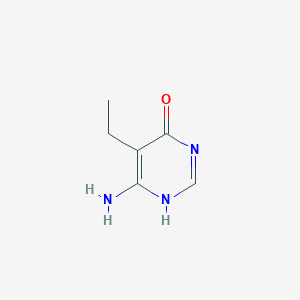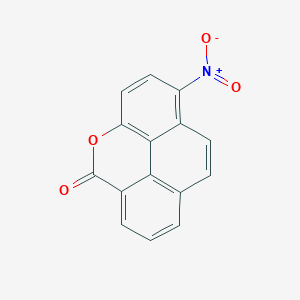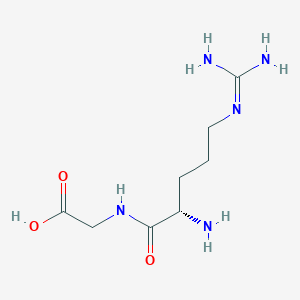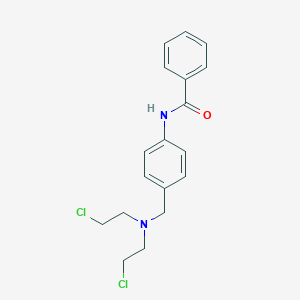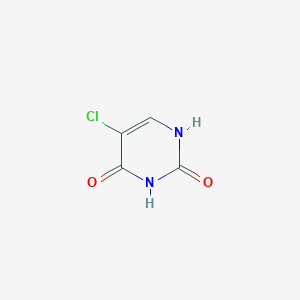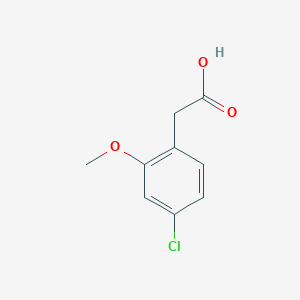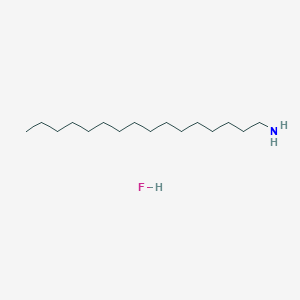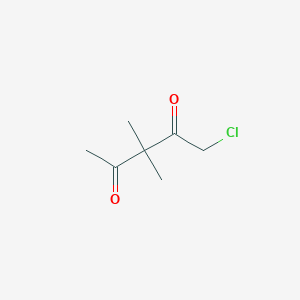
1-Chloro-3,3-dimethylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,3-dimethylpentane-2,4-dione, also known as Meldrum's acid, is a versatile organic compound with various applications in scientific research. It is a white crystalline solid that is soluble in polar solvents like water, ethanol, and acetone. Meldrum's acid is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is based on its ability to form stable enolates, which can act as nucleophiles in various reactions. The enolates of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can undergo various reactions like aldol condensation, Michael addition, and esterification, which are important in organic synthesis and medicinal chemistry. The stability of the enolates of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is due to the presence of the two carbonyl groups, which provide resonance stabilization to the negative charge on the oxygen atom.
Biochemische Und Physiologische Effekte
1-Chloro-3,3-dimethylpentane-2,4-dione's acid does not have any significant biochemical or physiological effects, as it is primarily used as a synthetic reagent in scientific research. However, some studies have shown that 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can inhibit the growth of certain cancer cells and bacteria, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory. It is readily available, inexpensive, and easy to handle. It can be used as a versatile building block for the preparation of various compounds, and it can also be used as a mild acidic catalyst for various reactions. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
However, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid also has some limitations in the laboratory. It is sensitive to moisture and air, which can affect the yield and purity of the product. It can also be difficult to handle in large-scale reactions, as it can form explosive peroxides under certain conditions.
Zukünftige Richtungen
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using 1-Chloro-3,3-dimethylpentane-2,4-dione's acid as a key building block. For example, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be used as a precursor for the preparation of various functional materials with tailored properties.
Another area of interest is the development of new bioactive compounds based on the scaffold of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid make it an ideal candidate for the design and synthesis of potent and selective drugs.
Lastly, there is potential for the use of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid in the preparation of new materials for energy storage and conversion. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be used as a precursor for the preparation of various carbon nanomaterials, which have potential applications in energy storage and conversion devices.
Conclusion
In conclusion, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is a versatile organic compound with various applications in scientific research. It is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory, and it also has potential future directions in scientific research.
Synthesemethoden
1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide. The reaction proceeds through the formation of an intermediate cyclic compound, which is then converted to 1-Chloro-3,3-dimethylpentane-2,4-dione's acid by the addition of a chlorinating agent like thionyl chloride. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, it is used as a versatile building block for the preparation of various compounds like β-keto esters, α,β-unsaturated ketones, and cyclic compounds. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can also be used as a mild acidic catalyst for various reactions, such as esterification, aldol condensation, and Michael addition.
In medicinal chemistry, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is used as a scaffold for the design and synthesis of various bioactive compounds like antitumor agents, antimicrobial agents, and enzyme inhibitors. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid, such as its ability to form stable enolates, make it an ideal candidate for the development of potent and selective drugs.
In material science, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is used as a precursor for the preparation of various functional materials like metal-organic frameworks, porous polymers, and carbon nanomaterials. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid, such as its ability to form stable complexes with metal ions, make it an ideal candidate for the preparation of functional materials with tailored properties.
Eigenschaften
CAS-Nummer |
106921-68-0 |
|---|---|
Produktname |
1-Chloro-3,3-dimethylpentane-2,4-dione |
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
1-chloro-3,3-dimethylpentane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-5(9)7(2,3)6(10)4-8/h4H2,1-3H3 |
InChI-Schlüssel |
OAUKEJLMPJUBCN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)C(=O)CCl |
Kanonische SMILES |
CC(=O)C(C)(C)C(=O)CCl |
Synonyme |
2,4-Pentanedione, 1-chloro-3,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



